4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-3-29(4-2)33(30,31)21-12-10-19(11-13-21)23-26-22(18-25)24(32-23)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13H,3-4,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQUDKZVUPTSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions to form the oxazole ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and aryl halides.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aryl halides and piperazine derivatives in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.
Biological Activity
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic compound with potential pharmacological applications. This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and antitumor effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group attached to a benzene ring, with a substituted oxazole ring that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring is known to facilitate interactions with enzymes and receptors, potentially modulating signaling pathways that are crucial for various physiological processes.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing the piperazine moiety can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 μg/mL |
| Compound B | Escherichia coli | 15 μg/mL |
| Compound C | Candida albicans | 20 μg/mL |
These findings suggest that the presence of the piperazine and sulfonamide groups may enhance the antimicrobial efficacy of these compounds.
Antitumor Activity
The potential antitumor activity of this compound has been explored in several studies. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Antitumor Effects
In a study involving human cancer cell lines, it was observed that treatment with a related sulfonamide derivative resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that modifications on the phenylpiperazine moiety can significantly impact the compound's potency and selectivity against various targets.
Table 2: Structure–Activity Relationship Analysis
| Modification | Biological Effect |
|---|---|
| Addition of Fluoro | Increased potency against cancer cells |
| Methyl substitution | Enhanced antimicrobial activity |
| Cyano group presence | Improved receptor binding affinity |
Q & A
Q. What is the recommended synthetic pathway for preparing 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of substituted piperazine derivatives (e.g., 4-phenylpiperazine) with cyanated oxazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or NMP).
- Step 2: Sulfonylation of the intermediate with diethylamine and benzenesulfonyl chloride in dichloromethane at 0–5°C .
- Step 3: Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the final compound. Yield optimization requires precise control of stoichiometry and reaction time .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments (e.g., δ 2.48–3.53 ppm for piperazine protons) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]+ ion).
- X-ray Powder Diffraction (XRPD): For crystalline phase identification .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to evaluate binding affinity to target enzymes (e.g., kinases or proteases) .
- Cell Viability Assays: Employ MTT or resazurin reduction assays in cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for optimizing this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify the phenylpiperazine moiety (e.g., halogenation or methoxy substitutions) and compare IC₅₀ values in target assays .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. How to resolve contradictions in biological data across different studies?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., pH, temperature, and solvent purity) that may affect compound solubility or stability .
- Orthogonal Assays: Confirm results using unrelated methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
- Meta-Analysis: Compare data across studies with standardized controls (e.g., positive/negative controls for enzyme inhibition) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening: Test solvents with varying polarities (e.g., chloroform, ethyl acetate) and use anti-solvent vapor diffusion.
- Salt Formation: Co-crystallize with counterions (e.g., HCl or maleate salts) to enhance lattice stability .
- Temperature Gradients: Slow cooling from saturated solutions to promote crystal growth .
Q. How to design a robust enzyme inhibition assay for this compound?
Methodological Answer:
- Kinetic Analysis: Use a Michaelis-Menten model with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Data Normalization: Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Q. What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Tools like SwissADME or QikProp to estimate logP, solubility, and CYP450 interactions.
- Molecular Dynamics (MD): Simulate binding stability in target active sites (e.g., GROMACS for protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
